Home > Products > Screening Compounds P63868 > Naloxone hydrochloride
Naloxone hydrochloride - 357-08-4

Naloxone hydrochloride

Catalog Number: EVT-276139
CAS Number: 357-08-4
Molecular Formula: C19H22ClNO4
Molecular Weight: 363.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Naloxone Hydrochloride, a synthetic congener of oxymorphone, serves as a potent opioid antagonist widely employed in scientific research. [] Its primary role revolves around counteracting the effects of opioid agonists by competitively binding to opioid receptors, particularly the mu-opioid receptor. [] This antagonistic action makes Naloxone Hydrochloride an invaluable tool in various research domains, including but not limited to neuroscience, pharmacology, and toxicology.

Future Directions
  • Developing Novel Formulations: Exploring alternative delivery systems for Naloxone Hydrochloride, such as nasal sprays and long-acting injections, to improve its bioavailability and duration of action. [, ] This could enhance its utility in both research and clinical settings.

  • Investigating New Therapeutic Targets: Exploring the potential of Naloxone Hydrochloride in treating conditions beyond opioid overdose, such as neuropathic pain, alcoholism, and stroke. [, , , , ]

Source and Classification

Naloxone hydrochloride is classified as an opioid antagonist. It is a synthetic derivative of oxymorphone and differs from it by having an allyl group instead of a methyl group on the nitrogen atom . The compound is typically administered in a sterile solution form, either intravenously, intramuscularly, or subcutaneously, making it versatile for emergency treatment .

Synthesis Analysis

The synthesis of naloxone hydrochloride involves several steps, beginning with thebaine as the starting material. The process can be summarized as follows:

  1. Oxidation: Thebaine undergoes oxidation to form an intermediate compound.
  2. Reduction: This intermediate is then reduced to yield naloxone.
  3. Esterification: The product is treated with acetic anhydride to obtain ester compounds.
  4. Refinement: The naloxone is combined with water for injection and subjected to vacuum distillation to remove excess water, followed by acetone washing and drying .
Molecular Structure Analysis

Naloxone hydrochloride features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity:

  • Core Structure: The compound contains a morphinan backbone with hydroxyl groups at positions 3 and 14.
  • Allyl Group: An allyl group at position 17 enhances its binding affinity to opioid receptors.
  • Hydrochloride Salt Formation: The formation of the hydrochloride salt improves solubility and stability in aqueous solutions.

Crystallographic studies have shown that naloxone hydrochloride can exist in dihydrate forms, where water molecules play a crucial role in stabilizing the crystal structure through hydrogen bonding .

Chemical Reactions Analysis

Naloxone hydrochloride participates in various chemical reactions primarily related to its pharmacological activity:

  1. Receptor Binding: Naloxone competes with opioids for binding at mu-opioid receptors, effectively reversing their effects.
  2. Metabolism: In the liver, naloxone undergoes glucuronidation to form naloxone-3-glucuronide, which is its major metabolite. This metabolic pathway significantly influences its pharmacokinetics .
  3. Decomposition: Upon heating, naloxone hydrochloride exhibits complex thermal behavior, including dehydration and potential decomposition at elevated temperatures .
Mechanism of Action

Naloxone acts primarily as an opioid antagonist by binding to mu-opioid receptors in the central nervous system without activating them. This competitive inhibition effectively reverses the effects of opioid agonists:

  • Reversal of Respiratory Depression: By displacing opioids from their receptors, naloxone restores normal respiratory function.
  • Rapid Onset: Following parenteral administration, naloxone acts quickly—within minutes—to counteract opioid effects.

Pharmacokinetically, naloxone has a half-life ranging from 30 to 81 minutes in adults, which necessitates careful monitoring during overdose treatment due to potential re-narcotization if opioids persist in the system .

Physical and Chemical Properties Analysis

Naloxone hydrochloride exhibits distinct physical and chemical properties:

  • Appearance: It appears as a white to slightly off-white powder.
  • Solubility: Highly soluble in water and dilute acids; slightly soluble in alcohol; practically insoluble in ether and chloroform .
  • pH Range: The pH of injectable solutions typically ranges between 3.0 and 6.5 .
  • Thermal Stability: The compound shows complex thermal behavior with significant changes during dehydration processes.

The physical properties are crucial for its formulation as an injectable medication.

Applications

Naloxone hydrochloride has several critical applications:

  1. Opioid Overdose Treatment: Its primary use is in emergency medicine for reversing life-threatening opioid overdoses.
  2. Diagnostic Tool: It helps diagnose suspected opioid overdose cases based on the rapid response observed after administration.
  3. Adjunctive Therapy: Naloxone may also be used as an adjunctive agent to manage septic shock by increasing blood pressure .
  4. Research Applications: Ongoing studies explore its potential uses beyond overdose reversal, such as in addiction treatment protocols.
Chemical and Pharmacological Foundations

Structural Characterization of Naloxone Hydrochloride

Naloxone hydrochloride is chemically designated as (4R,4aR,7S,7aR,12bS)-17-allyl-4,4a,7,7a,8,12b-hexahydro-1H-4,12-methano[1]benzofuro[3,2-e]isoquinoline-3,9,14(7aH)-trione hydrochloride, with the molecular formula C₁₉H₂₁NO₄·HCl. This salt formation between the tertiary amine base and hydrochloric acid enhances the compound's aqueous solubility, a critical factor for parenteral administration. The molecular architecture retains the pentacyclic morphinan core characteristic of opioid ligands, featuring a rigid T-shaped conformation stabilized by the 4,5-epoxy bridge and the piperidine ring fusion [1] [5] [10].

The stereochemical configuration is paramount to naloxone's biological activity. The absolute configuration at positions 5, 9, 13, and 14 (designated 5R,6S,13S,14R under alternate nomenclature) positions the N-allyl group and the 14-hydroxy moiety optimally for receptor engagement. X-ray crystallographic analyses confirm that naloxone hydrochloride crystallizes in the orthorhombic system with specific unit cell parameters, forming a monohydrate under ambient conditions. The hydrochloride salt displays high water solubility (>100 mM) and limited solubility in nonpolar organic solvents, properties exploited in pharmaceutical formulations [5] [10].

Table 1: Physicochemical Properties of Naloxone Hydrochloride

PropertyValue
Molecular Weight363.84 g/mol
Empirical FormulaC₁₉H₂₁NO₄·HCl
Melting Point200-205°C (decomposes)
pKa (Tertiary amine)7.94 ± 0.05
Partition Coefficient (LogP)1.05 (unionized form)
Solubility in Water36.38 mg/mL (100 mM)
Crystal SystemOrthorhombic

The electron-rich phenolic oxygen at C3 and the conjugated enone system between C6-C8 contribute to the molecule's spectroscopic signatures: UV λₘₐₓ (water) at 280 nm; characteristic IR carbonyl stretch at 1675 cm⁻¹; and distinctive NMR shifts including a deshielded C6 carbonyl carbon at δ 196.5 ppm and olefinic resonances for the allyl group between δ 5.0-6.0 ppm [5] [10].

Molecular Mechanisms of μ-Opioid Receptor Antagonism

Naloxone hydrochloride functions as a competitive opioid receptor antagonist with highest affinity for the μ-opioid receptor (MOR). Its antagonistic efficacy derives from its ability to displace opioid agonists through preferential binding to the orthosteric site. Structural biology studies reveal that naloxone docks within the transmembrane helical bundle of MOR, forming critical interactions: the protonated nitrogen engages Asp147 through a salt bridge; the phenolic hydroxyl at C14 hydrogen-bonds with His297; and the N-allyl group projects into a hydrophobic subpocket defined by transmembrane helices 3, 5, 6, and 7 [2] [4] [9].

Unlike inverse agonists, naloxone exhibits neutral antagonism—it blocks agonist-induced signaling without suppressing constitutive receptor activity. Upon binding, naloxone stabilizes an inactive receptor conformation that prevents GDP-GTP exchange on the cognate Gᵢ/Gₒ protein. This mechanism rapidly reverses the triad of opioid-induced effects: (1) restoration of respiratory drive by disinhibiting brainstem respiratory centers (notably the preBötzinger complex); (2) normalization of consciousness via disinhibition of locus coeruleus noradrenergic neurons; and (3) reversal of gastrointestinal hypomotility through blockade of enteric μ-receptors [2] [3] [4].

Table 2: Opioid Receptor Binding Affinities of Naloxone Hydrochloride

Receptor SubtypeKᵢ (nM)Relative Selectivity
μ-Opioid (MOR)0.29 ± 0.041.0 (reference)
κ-Opioid (KOR)0.18 ± 0.000.6
δ-Opioid (DOR)1.54 ± 0.475.3

Naloxone's competitive binding manifests experimentally as a concentration-dependent rightward shift of agonist dose-response curves. The molecule's rapid association kinetics (kₒₙ ≈ 10⁷ M⁻¹min⁻¹) and moderate dissociation half-life (t½ ≈ 8 minutes) enable swift reversal of opioid effects. Crucially, naloxone demonstrates negligible activity at non-opioid targets, including monoamine transporters and ion channels, conferring specificity in overdose reversal [2] [6] [9].

Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of naloxone hydrochloride exhibits significant route-dependence. Intravenous administration achieves peak plasma concentrations within 2 minutes with nearly complete bioavailability, whereas intramuscular injection peaks at 15-30 minutes with 98% bioavailability. Nasal administration (via specialized devices) yields approximately 45% bioavailability due to partial gastrointestinal absorption and first-pass metabolism, with maximal concentrations at 20-30 minutes post-administration. Oral bioavailability remains negligible (<2%) owing to extensive hepatic first-pass metabolism [2] [3] [4].

Distribution follows multi-compartment kinetics with an initial volume of distribution (Vd) of approximately 200 liters, indicating extensive tissue penetration beyond plasma water. Naloxone readily traverses the blood-brain barrier via passive diffusion, with brain-to-plasma ratios reaching 1:2 within 10 minutes of IV dosing. Placental transfer occurs but fetal concentrations remain approximately 30% of maternal levels. Plasma protein binding is moderate (45%), primarily to albumin, with minimal alpha-1-acid glycoprotein involvement [2] [3] [10].

Hepatic metabolism predominates through two pathways: (1) glucuronidation at the 3-phenolic hydroxyl by UGT2B7 to form naloxone-3-β-D-glucuronide (major pathway); and (2) NADPH-dependent reduction of the 6-keto group to 6α- and 6β-naloxol, followed by their glucuronidation. Cytochrome P450 involvement is minimal. After intravenous administration, the elimination half-life is 60-90 minutes in adults but prolongs to 3 hours in neonates due to immature glucuronidation capacity. Renal excretion eliminates 60-70% of dose within 72 hours, predominantly as glucuronidated metabolites, with biliary clearance accounting for approximately 15% [2] [3] [10].

Table 3: Pharmacokinetic Parameters of Naloxone Hydrochloride by Route

ParameterIntravenousIntramuscularIntranasal
Bioavailability100%98%42-47%
Tₘₐₓ (min)215-3020-30
Cₘₐₓ (ng/mL)26.2 (2 mg dose)0.91 (0.4 mg dose)12.8 (8 mg dose)
AUC (h·ng/mL)12.8 (2 mg dose)1.95 (0.4 mg dose)18.5 (8 mg dose)
Half-life (min)7284120
CL (L/min)1.8-2.2--

Structure-Activity Relationships of Naloxone Analogues

The structure-activity relationships (SAR) governing naloxone analogues reveal precise steric and electronic requirements for optimal μ-opioid receptor antagonism. The pharmacophore comprises three critical elements: (1) the protonated tertiary amine; (2) the phenolic hydroxyl at position 14; and (3) the N-substituent. Systematic modifications demonstrate that replacing the N-allyl group (-CH₂CH=CH₂) with cyclopropylmethyl (-CH₂cC₃H₅) enhances receptor affinity but prolongs duration, as seen in naltrexone. Conversely, methyl or phenethyl substitution converts the molecule into an agonist, highlighting the antagonistic imperative of the allyl group's spatial bulk and electron density [9] [7].

Position 6 modifications profoundly influence functionality. Conversion of the 6-keto group to 6β-amino (naltrexamine) preserves antagonism, whereas 6β-acylation with heteroaromatic systems can yield unexpected agonists. For example, 6β-[(2'-indolyl)acetamido] substitution (INTA) produces a potent κ-agonist despite retaining the N-allyl group. This functional inversion is attributed to allosteric modulation: INTA engages both the orthosteric site and an accessory pocket near transmembrane helix 2, stabilizing active receptor conformations. In contrast, the isomeric 6α-(indole-7-carboxamido) analogue (NAN) behaves as a pure antagonist due to distinct receptor contacts that prevent helical rearrangement [9].

Table 4: Impact of Structural Modifications on Naloxone Pharmacology

Modification SiteStructural Changeμ-Receptor AffinityFunctional Activity
N-SubstituentMethyl (-CH₃)↓ 100-foldAgonist
Allyl (-CH₂CH=CH₂)ReferenceAntagonist
Cyclopropylmethyl (-CH₂cC₃H₅)↑ 3-foldAntagonist
Position 66α-Hydroxy↓ 50-foldPartial agonist
6β-Amino (naltrexamine)↑ 2-foldAntagonist
6β-(2'-Indolylacetamido) (INTA)↑ 5-foldκ-Agonist
6α-(Indole-7-carboxamido) (NAN)↑ 3-foldAntagonist
Position 14Dehydroxylation↓ 200-foldWeak antagonist
Methoxy substitution↓ 40-foldInactive

Ring system alterations further demonstrate SAR nuances. Fluorination of the phenethyl ring in fentanyl analogues increases lipophilicity and potency, but analogous modifications in naloxone derivatives yield inconsistent effects. For instance, ortho-fluorination on the phenyl ring enhances MOR binding by 2-fold, whereas para-fluorination reduces antagonistic efficacy. Chain elongation at position 17 beyond three carbons progressively diminishes antagonism—the propyl analogue shows 30% agonist activity, while pentyl derivatives become full agonists. These findings underscore that minor structural perturbations can dramatically alter efficacy profiles, reflecting the exquisite sensitivity of opioid receptor activation states to ligand topology [7] [9].

The collective SAR data inform rational antagonist design: conserved 3,14-dihydroxy groups, a 6-carbonyl or 6β-amino function, and N-substituents with restricted rotation (allyl, cyclopropylmethyl) maximize antagonistic properties. Contemporary research focuses on bitopic ligands that simultaneously engage orthosteric and allosteric sites to achieve prolonged receptor blockade—a strategy that may yield next-generation antagonists effective against ultra-potent opioids like carfentanil [9].

Properties

CAS Number

357-08-4

Product Name

Naloxone hydrochloride

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

Molecular Formula

C19H22ClNO4

Molecular Weight

363.8 g/mol

InChI

InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1

InChI Key

RGPDIGOSVORSAK-STHHAXOLSA-N

SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl

Solubility

>54.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Abello, Naloxone
Curamed, Naloxon
Dihydride, Naloxone Hydrochloride
Hydrobromide, Naloxone
Hydrochloride Dihydride, Naloxone
Hydrochloride, Naloxone
MRZ 2593
MRZ 2593 Br
MRZ 2593-Br
MRZ 2593Br
MRZ-2593
MRZ2593
Nalone
Naloxon Curamed
Naloxon ratiopharm
Naloxon-ratiopharm
Naloxone
Naloxone Abello
Naloxone Hydrobromide
Naloxone Hydrochloride
Naloxone Hydrochloride Dihydride
Naloxone Hydrochloride, (5 beta,9 alpha,13 alpha,14 alpha)-Isomer
Naloxone, (5 beta,9 alpha,13 alpha,14 alpha)-Isomer
Narcan
Narcanti

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.